31-O-Demethyl-FK506

Overview

Description

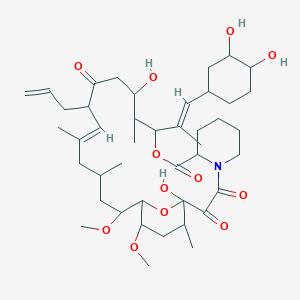

31-O-Demethyl-FK506 is a biosynthetic intermediate and analog of the immunosuppressant FK506 (tacrolimus). Structurally, it lacks the methyl group at the C-31 position of the cyclohexyl ring (Fig. 1), a modification attributed to the absence of functional FkbM methyltransferase activity during biosynthesis . This compound is produced by Streptomyces strains when the fkbM gene is disrupted, preventing the final O-methylation step in FK506 synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 31-O-Demethyl-FK506 involves the biosynthetic pathway of FK506, where the methyltransferase enzyme FkbM is responsible for the O-methylation at the 31st position. By disrupting the fkbM gene in the genome of Streptomyces species, this compound can be accumulated . The synthetic route involves the use of a hybrid type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system to construct the macrolide skeleton, followed by post-PKS modifications .

Industrial Production Methods: Industrial production of this compound can be achieved by genetically engineering Streptomyces strains to inactivate the fkbM gene. This approach allows for the accumulation of this compound in the culture broth, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions: 31-O-Demethyl-FK506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, such as FkbD, catalyze the oxidation at specific positions on the macrolide ring.

Reduction: Standard reducing agents like sodium borohydride can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, 31-O-Demethyl-FK506 serves as a crucial intermediate in the synthesis of various FK506 analogs. These analogs are essential for structure-activity relationship (SAR) studies, which help elucidate the pharmacological properties of FK506 and its derivatives. The compound's role in synthetic pathways enables researchers to explore modifications that may enhance efficacy or reduce side effects.

Biology

Biosynthetic Pathways:

this compound is instrumental in studying the biosynthetic pathways of macrolide antibiotics. Researchers utilize this compound to investigate enzyme mechanisms involved in the production of these antibiotics, contributing to a better understanding of microbial metabolism and antibiotic development.

Antifungal Activity:

Recent studies have highlighted the antifungal properties of this compound. It exhibits significant activity against pathogens such as Cryptococcus neoformans and Candida albicans, primarily through the inhibition of calcineurin pathways. This mechanism is crucial for developing new antifungal therapies, especially for immunocompromised patients .

Medicine

Immunosuppressive Properties:

While FK506 is widely recognized for its immunosuppressive effects, this compound presents a modified profile with potentially lower cytotoxicity and immunosuppressive activity compared to FK506 itself. This characteristic makes it a candidate for developing safer immunosuppressive drugs .

Neuroprotective and Neuroregenerative Effects:

Emerging research indicates that this compound may promote nerve regeneration and neuroprotection without the adverse immunosuppressive effects associated with FK506. This property positions it as a promising therapeutic agent for neurological diseases, enhancing neurite outgrowth and offering potential treatment options for conditions like stroke and neurodegeneration .

Industry

In industrial applications, this compound is utilized in the production of novel macrolide compounds with enhanced biological activities. Its role in synthesizing derivatives that exhibit improved pharmacological profiles is crucial for advancing drug discovery and development processes.

Table 1: Comparative Analysis of FK506 Analog Activities

| Compound | Antifungal Activity (IC50) | Immunosuppressive Activity | Neuroprotective Effects |

|---|---|---|---|

| FK506 | 0.0269 ng/ml | High | Moderate |

| This compound | 0.2458 ng/ml | Lower | Significant |

| 9-Deoxo-31-O-Demethyl-FK506 | Not specified | Lower | Significant |

| 9-Deoxo-Prolyl-FK506 | Not specified | High | Minor |

Table 2: Summary of Case Studies

Mechanism of Action

The mechanism of action of 31-O-Demethyl-FK506 is similar to that of FK506. It binds to the FK506 binding protein 12 (FKBP12) to form a complex, which then inhibits the activity of calcineurin, a calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the activation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .

Comparison with Similar Compounds

Key Properties:

- Biological Activity : Exhibits potent antifungal activity against Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus via calcineurin pathway inhibition .

- Immunosuppressive Activity: Approximately 10-fold lower than FK506 due to the absence of the C-31 methyl group, which is critical for binding to FKBP12 (FK506-binding protein 12) .

Structural and Functional Comparison with Analogous Compounds

FK506 (Tacrolimus)

Structural Difference : FK506 contains a methyl group at C-31, added by FkbM methyltransferase during biosynthesis .

Functional Comparison :

| Property | FK506 | 31-O-Demethyl-FK506 |

|---|---|---|

| Immunosuppressive IC₅₀ | 0.1 nM | 1.0 nM (10-fold weaker) |

| Cytotoxicity | High | Lower |

| Antifungal Activity | Strong | Retained, with synergy |

Mechanistic Insight: The C-31 methyl group enhances FK506’s binding affinity to FKBP12, explaining its superior immunosuppressive potency .

9-Deoxo-FK506

Structural Difference : Lacks the hydroxyl group at C-9 due to inactivation of FkbD hydroxylase, a cytochrome P-450 enzyme .

Functional Comparison :

- Immunosuppression: Slightly weaker than this compound .

- Biosynthesis : Produced when fkbD is disrupted, but only if fkbM remains functional .

- Antifungal Activity : Comparable to this compound but lacks synergy with fluconazole .

9-Deoxo-31-O-Demethyl-FK506

Structural Difference : Combines C-9 deoxygenation (FkbD disruption) and C-31 demethylation (FkbM disruption) .

Functional Comparison :

Mechanistic Insight: The dual structural modifications reduce immunosuppressive activity but preserve antifungal efficacy through calcineurin inhibition .

9-Deoxo-Prolyl-FK506

Structural Difference : Contains a prolyl moiety substitution at C-21 .

Functional Comparison :

- Antifungal Activity : Absent, unlike other analogs, due to altered binding to calcineurin .

- Immunosuppression: Not reported, but cytotoxicity remains low .

Role of fkbM and fkbD Genes

- FkbM : Encodes this compound methyltransferase; disruption leads to this compound accumulation .

- FkbD : Encodes cytochrome P-450 hydroxylase for C-9 oxidation; disruption yields 9-deoxo derivatives .

Enzymatic Cross-Reactivity

- FkbM methyltransferase can methylate both this compound and 31-O-demethyl-FK520, indicating substrate flexibility .

Tables

Table 2. Antifungal Activity Against Key Pathogens

| Compound | C. neoformans | C. albicans | A. fumigatus | Fluconazole Synergy |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| 9-Deoxo-31-O-Demethyl-FK506 | Yes | Yes | Yes | Yes |

| 9-Deoxo-Prolyl-FK506 | No | No | No | No |

Biological Activity

31-O-Demethyl-FK506, a derivative of the immunosuppressant FK506 (tacrolimus), has garnered attention for its unique biological properties. While FK506 is widely known for its potent immunosuppressive effects, particularly in organ transplantation and autoimmune diseases, this compound exhibits a different profile that may offer therapeutic advantages without the associated immunosuppression. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in neuroprotection and antifungal therapy.

Chemical Structure and Metabolism

This compound is characterized by the removal of a methoxy group at the 31 position of the FK506 molecule. This modification alters its interaction with biological targets, particularly calcineurin, a key enzyme in T-cell activation. The metabolic pathways of FK506 and its derivatives have been studied extensively, revealing that various metabolites can exhibit differing biological activities. For instance, studies have shown that this compound is produced through the action of specific methyltransferases and hydroxylases during FK506 biosynthesis .

Immunosuppressive Activity

Research indicates that this compound possesses significantly lower immunosuppressive activity compared to FK506. In a study evaluating several FK506 analogs, the IC50 value for this compound was found to be approximately 0.2458 ng/ml, representing a nine-fold reduction in potency compared to FK506 (IC50 = 0.0269 ng/ml) . This reduction in immunosuppressive activity suggests that this compound may be beneficial for patients requiring immune responses, such as those with neurological conditions.

Neuroprotective Effects

One of the most promising aspects of this compound is its potential for promoting nerve regeneration and neuroprotection. Studies have demonstrated that this compound can enhance neurite outgrowth in PC12 cells, which are commonly used as a model for neuronal differentiation and regeneration . The ability of this compound to promote neuronal health without suppressing immune function positions it as a candidate for treating neurodegenerative diseases.

Table 1: Comparison of Biological Activities of FK506 and Its Derivatives

| Compound | IC50 (ng/ml) | Immunosuppressive Activity | Neuroprotective Activity |

|---|---|---|---|

| FK506 | 0.0269 | High | Moderate |

| This compound | 0.2458 | Low | High |

| 9-Deoxo-31-O-Demethyl-FK506 | 15.0900 | Very Low | Moderate |

| 9-Deoxo-prolyl-FK506 | 268.3000 | Negligible | Low |

Antifungal Activity

In addition to its neuroprotective properties, this compound has demonstrated antifungal activity against pathogenic fungi such as Cryptococcus neoformans and Candida albicans. The mechanism involves inhibition of the calcineurin pathway, similar to FK506 . Notably, when combined with fluconazole, this compound exhibited synergistic effects, enhancing antifungal efficacy in murine models of systemic cryptococcosis .

Case Studies

- Neurite Outgrowth in PC12 Cells : A study involving PC12 cells treated with this compound showed significant neurite outgrowth compared to untreated controls. This finding suggests potential applications in treating peripheral nerve injuries or neurodegenerative diseases.

- Antifungal Efficacy : In murine models infected with C. neoformans, administration of this compound alongside fluconazole improved survival rates significantly compared to fluconazole alone, indicating its potential as an adjunct therapy in fungal infections.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 31-O-Demethyl-FK506 in laboratory settings?

To synthesize this compound, researchers typically employ biosynthetic pathways in Streptomyces species. Key steps include disrupting the fkbM methyltransferase gene to prevent O-methylation at position 31, followed by fermentation optimization for yield enhancement. Analytical validation via HPLC and high-resolution mass spectrometry (HRMS) is critical to confirm structural modifications .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to identify demethylation at C-31) and tandem mass spectrometry (MS/MS). Cross-referencing with pharmacopeial standards for FK506 analogs ensures accuracy in characterizing molecular weight and functional groups .

Q. Which bioassay systems are most appropriate for initial evaluation of this compound’s immunosuppressive properties?

Primary T-cell proliferation assays and calcineurin phosphatase inhibition tests are standard. Use dose-response curves to quantify IC values, comparing results with FK506 as a positive control. Ensure consistency in cell line selection (e.g., Jurkat T-cells) and assay conditions (e.g., serum-free media) .

Q. What spectroscopic techniques are essential for characterizing this compound’s crystalline form?

X-ray crystallography is ideal for resolving crystalline structures. Pair this with differential scanning calorimetry (DSC) to analyze thermal stability and polymorphic transitions. Cross-validate results with reference data from the Cambridge Structural Database .

Q. What are the critical parameters to monitor during purification of this compound?

Key parameters include solvent polarity (e.g., acetonitrile/water gradients in reverse-phase HPLC), column temperature, and flow rate. Monitor purity using UV-Vis detection at 210–280 nm and validate fractions via LC-MS .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in reported immunosuppressive activity data for this compound?

Address discrepancies by standardizing bioassay protocols (e.g., cell passage number, incubation time) and using multiple readouts (e.g., IL-2 secretion assays alongside calcineurin inhibition). Apply statistical tools like ANOVA to identify variability sources and validate findings across independent labs .

Q. How can genetic engineering techniques optimize the biosynthesis pathway of this compound?

Employ CRISPR-Cas9 to knockout competing pathways (e.g., fkbL for FK520 production) in Streptomyces strains. Overexpress fkbM under inducible promoters to enhance precursor flux. Monitor yield improvements via LC-MS and compare with wild-type strains using metabolic flux analysis .

Q. What computational modeling strategies are effective in studying the structure-activity relationship of this compound derivatives?

Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between demethylated FK506 and FKBP12-calcineurin complexes. Validate predictions with quantitative structure-activity relationship (QSAR) models trained on IC data from analog libraries .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability and tissue distribution in animal models. Perform metabolite profiling via LC-MS/MS to identify degradation products. Use immune-monitoring tools (e.g., flow cytometry for T-cell subsets) to correlate in vivo effects with mechanistic data .

Q. What methodological considerations are critical when designing comparative studies between this compound and its parent compound FK506?

Ensure equimolar dosing in all experiments and control for batch-to-batch variability in compound purity. Use blinded analysis for outcome assessment and include power calculations to determine sample size. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to validate study objectives .

Q. Methodological Best Practices

- Data Integrity : Replicate experiments across ≥3 biological replicates and report standard deviations. Use tools like Grubbs’ test to identify outliers .

- Literature Review : Prioritize primary sources from journals with rigorous peer-review processes (e.g., Journal of Antibiotics) over preprint repositories .

- Ethical Compliance : Obtain institutional approval for animal studies and adhere to OECD guidelines for in vivo testing .

Properties

IUPAC Name |

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOPGJHKSPGXIZ-AMASXYNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135635-47-1 | |

| Record name | 31-O-Demethyl-FK506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.